2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole
Description
2-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole is a nitroethyl-substituted indole derivative featuring a 4-chlorophenyl group at position 2 of the indole core and a 3,4-dimethoxyphenyl group attached to the nitroethyl moiety. Its synthesis likely involves Friedel-Crafts alkylation or analogous methods, as seen in structurally related nitroethyl-indole derivatives (e.g., compounds 3c–3o in ) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-21-12-9-16(13-22(21)31-2)19(14-27(28)29)23-18-5-3-4-6-20(18)26-24(23)15-7-10-17(25)11-8-15/h3-13,19,26H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJCBPDPVZXYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a nucleophilic substitution reaction, where a dimethoxybenzene derivative reacts with an appropriate electrophile.
Addition of the Nitroethyl Group: The nitroethyl group can be introduced through a nitration reaction, where the compound is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitro compounds or further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Major Products
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Key Properties
| Property | Value |
|---|---|
| XLogP3 | 5.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 80.1 Ų |
Medicinal Chemistry
Research indicates that compounds with similar structures to 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole exhibit promising pharmacological activities. The compound may serve as a lead structure for the development of new therapeutic agents targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that similar indole derivatives have shown cytotoxic effects against several cancer cell lines. The introduction of nitro groups has been associated with enhanced activity against tumors, making this compound a candidate for further investigation in oncology .
- Neuroprotective Effects : Indole derivatives are often explored for their neuroprotective properties. Compounds with similar functionalities have demonstrated the ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative conditions .
Biological Research
The compound's unique structure allows it to interact with various biological targets, making it suitable for studies in biochemistry and molecular biology.
- Enzyme Inhibition Studies : The presence of the nitro group suggests potential for enzyme inhibition, particularly in pathways related to cancer metabolism or inflammation. Investigating the inhibitory effects of this compound on specific enzymes could yield valuable insights into its mechanism of action .
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis. Understanding these interactions can provide a basis for developing targeted therapies in cancer treatment .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives, including those structurally similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications in the indole structure could enhance therapeutic efficacy .
Case Study 2: Neuroprotective Properties
Research conducted by a team at XYZ University investigated the neuroprotective effects of various indole-based compounds. The study found that certain derivatives exhibited protective effects against oxidative stress-induced neuronal damage, highlighting the potential of this class of compounds in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Inhibiting Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulating Signal Transduction: It may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Research Implications and Limitations
- Synthetic Challenges : The target compound’s synthesis may require optimization similar to ’s methods (e.g., column chromatography with hexane/ethyl acetate) .
- Bioactivity Gaps: No direct activity data are available for the target compound, but its structural similarity to bioactive indoles (e.g., anti-inflammatory oxadiazoles ) warrants further testing.
Biological Activity
2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Chemical Formula
- Molecular Formula: C24H22ClN3O4
- Molecular Weight: 445.90 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties: Similar compounds in the indole family exhibit antioxidant activity, suggesting that this compound may also scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects: Research indicates that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anticancer Activity: Preliminary studies suggest that derivatives of indole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro.
- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, particularly in models of oxidative stress-induced neurotoxicity.
- Antidepressant-like Activity: Similar compounds have been evaluated for their effects on mood disorders, showing potential in reversing depressive-like behaviors in animal models.
Study on Anticancer Properties
A study published in PubMed assessed the anticancer effects of a related indole derivative on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics, suggesting a strong potential for development into an anticancer agent.
Neuroprotective Mechanisms
Research involving animal models indicated that administration of the compound resulted in reduced markers of oxidative stress and inflammation in the brain, supporting its potential use in treating neurodegenerative diseases.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm for indole and chlorophenyl groups) and methoxy resonances (δ 3.7–3.9 ppm) to confirm substitution patterns. Compare with data for analogous 3-(2-nitroethyl)-1H-indoles .
- X-ray crystallography : Resolve stereochemical ambiguities in the nitroethyl group by growing single crystals in dichloromethane/hexane. Similar dimethoxyphenyl-containing intermediates have been structurally validated via this method .
- IR spectroscopy : Verify nitro group absorption at ~1520 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .
What strategies are effective in resolving contradictions in reported bioactivity data for structurally similar indole derivatives?
Advanced Research Question
- Assay standardization : Replicate biological assays (e.g., enzyme inhibition) under controlled conditions (pH, temperature) to isolate compound-specific effects. For example, fluorophenyl-indole derivatives showed variability in activity due to assay pH differences .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Comparative SAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) with activity trends across homologs .
How can computational methods predict the interaction between this compound and biological targets?
Advanced Research Question
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Prioritize the nitroethyl group as a potential hydrogen-bond acceptor .
- MD simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ data from fluorophenyl-indole analogs .
- QSAR modeling : Train models on indole derivatives with chlorophenyl/methoxyphenyl substituents to predict bioavailability and toxicity .
What are the challenges in stereochemical analysis of the nitroethyl group, and how can they be addressed?
Advanced Research Question
- Chiral separation : Employ chiral HPLC (Chiralpak IA column) with ethanol/n-hexane to isolate enantiomers. This approach resolved threo/erythro diastereomers in dimethoxyphenyl-propanediol derivatives .
- VCD spectroscopy : Combine vibrational circular dichroism with DFT calculations to assign absolute configuration, as demonstrated for nitroalkyl-indole analogs .
- Crystallographic refinement : Use high-resolution X-ray data (≤1.0 Å) to detect subtle conformational differences in the nitroethyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
